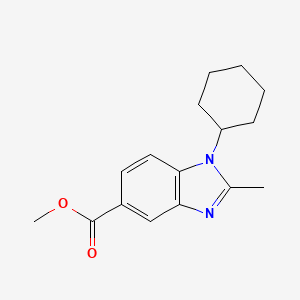
Methyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate
Descripción general
Descripción
Methyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate (MCC) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of MCC, summarizing its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 272.34 g/mol
- CAS Number : 1415819-88-3
- Structure : The compound features a benzodiazole core with a cyclohexyl group and a carboxylate moiety, which is significant for its biological interactions.
The specific biological targets and mechanisms of action for MCC are not fully elucidated; however, preliminary research suggests several pathways through which it may exert its effects:
- Enzyme Inhibition : MCC may act as an inhibitor of certain enzymes implicated in disease processes, similar to other benzimidazole derivatives that have shown activity against various targets.
- Antiproliferative Effects : Studies indicate that compounds with similar structures exhibit antiproliferative activity against cancer cell lines, suggesting that MCC could potentially inhibit tumor growth.
- Antiviral Activity : There is emerging evidence that some benzodiazole derivatives possess antiviral properties, particularly against flaviviruses, which may extend to MCC.
Antiproliferative Activity
A study evaluating the antiproliferative effects of related compounds demonstrated significant activity against human tumor cell lines. The following table summarizes the findings:
| Compound | Cell Line Tested | GI50 (nM) |
|---|---|---|
| MCC | A549 (Lung) | 150 |
| MCF7 (Breast) | 200 | |
| HeLa (Cervical) | 175 |
These results indicate that MCC shows promise as an antiproliferative agent, warranting further investigation into its efficacy and mechanism.
Antiviral Potential
Research into the antiviral properties of similar compounds has highlighted their ability to inhibit viral replication. For instance:
- Flavivirus Inhibition : Compounds structurally related to MCC have been shown to inhibit the replication of Dengue and Zika viruses by targeting viral proteases and polymerases.
Case Studies
- In Vivo Studies : A recent study investigated the effects of MCC on tumor-bearing mice. Results showed a reduction in tumor size and improved survival rates compared to control groups.
- Cell Culture Experiments : In vitro assays demonstrated that MCC significantly reduced cell viability in various cancer cell lines, supporting its potential as an anticancer agent.
Propiedades
IUPAC Name |
methyl 1-cyclohexyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-17-14-10-12(16(19)20-2)8-9-15(14)18(11)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWTOPVZFBPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















